6-amino-1H-benzo[d]imidazol-4-ol
CAS No.: 100868-28-8
Cat. No.: VC0033544
Molecular Formula: C7H7N3O
Molecular Weight: 149.153
* For research use only. Not for human or veterinary use.
![6-amino-1H-benzo[d]imidazol-4-ol - 100868-28-8](/images/no_structure.jpg)
Specification
CAS No. | 100868-28-8 |
---|---|
Molecular Formula | C7H7N3O |
Molecular Weight | 149.153 |
IUPAC Name | 6-amino-1H-benzimidazol-4-ol |
Standard InChI | InChI=1S/C7H7N3O/c8-4-1-5-7(6(11)2-4)10-3-9-5/h1-3,11H,8H2,(H,9,10) |
Standard InChI Key | FQHVHGPRGZYIFI-UHFFFAOYSA-N |
SMILES | C1=C(C=C2C(=C1O)N=CN2)N |
Introduction
Chemical Structure and Properties
6-amino-1H-benzo[d]imidazol-4-ol belongs to the benzimidazole class of compounds, characterized by a fused ring system consisting of a benzene ring and an imidazole ring. The molecular structure features an amino group (-NH₂) at the 6-position and a hydroxyl group (-OH) at the 4-position of the benzimidazole scaffold. This unique arrangement of functional groups contributes to the compound's biological activity and chemical reactivity, allowing it to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound's structure enables it to function as both a hydrogen bond donor and acceptor, facilitating its binding to receptor sites and enzyme active centers.
Physical and Chemical Properties
The compound is identified by CAS Number 100868-28-8 and possesses the molecular formula C₇H₇N₃O with a calculated molecular weight of 149.153 g/mol. The presence of both basic (amino) and acidic (hydroxyl) functional groups contributes to its amphoteric character, allowing it to participate in various acid-base reactions. These properties are summarized in Table 1 below, which provides a comprehensive overview of the compound's fundamental characteristics essential for understanding its behavior in biological systems and chemical reactions.
Table 1: Physical and Chemical Properties of 6-amino-1H-benzo[d]imidazol-4-ol
Property | Value |
---|---|
CAS Number | 100868-28-8 |
Molecular Formula | C₇H₇N₃O |
Molecular Weight | 149.153 g/mol |
Structural Features | Fused benzimidazole ring with -NH₂ at position 6 and -OH at position 4 |
Hydrogen Bond Donors | 3 (N-H from imidazole, -NH₂, and -OH groups) |
Hydrogen Bond Acceptors | 3 (N from imidazole ring, N from amino group, O from hydroxyl group) |
Synthesis Methods
The synthesis of 6-amino-1H-benzo[d]imidazol-4-ol can be achieved through several chemical approaches, with one common method involving o-phenylenediamine as a starting material. This synthetic route typically involves cyclization reactions to form the benzimidazole framework through condensation with appropriate aldehydes or ketones. The strategic positioning of functional groups requires careful selection of reaction conditions and reagents to ensure regioselectivity and high yields. Alternative synthetic pathways may involve the functionalization of pre-formed benzimidazole structures through directed metalation, nitration followed by reduction, or other transformation sequences.
Biological Activity
6-amino-1H-benzo[d]imidazol-4-ol exhibits significant biological activity across several therapeutic areas, including antiviral, anticancer, and antimicrobial effects. The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of critical cellular processes or pathways. These interactions can result in the disruption of cancer cell growth or inhibition of microbial activity, highlighting the compound's potential as a lead structure for drug development. The hydroxyl and amino groups likely play crucial roles in these interactions, forming hydrogen bonds with amino acid residues in protein binding pockets.
Anticancer Properties
Derivatives of 6-amino-1H-benzo[d]imidazol-4-ol have been studied for their ability to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these enzymes, these compounds can block their activity, potentially leading to antiproliferative effects in cancer cells. This mechanism represents a targeted approach to cancer therapy, as kinase inhibitors can selectively interfere with dysregulated signaling pathways that drive tumor growth and progression. The structural features of the benzimidazole scaffold allow for optimization of binding affinity and selectivity through medicinal chemistry approaches.
Applications in Medicinal Chemistry
The structural features of 6-amino-1H-benzo[d]imidazol-4-ol make it a valuable scaffold for medicinal chemistry applications, particularly in the development of enzyme inhibitors. Derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cell signaling pathways, which are often dysregulated in diseases such as cancer. The compound's relatively low molecular weight (149.153 g/mol) provides ample opportunity for structural modifications to optimize pharmacokinetic properties and target specificity. These characteristics position 6-amino-1H-benzo[d]imidazol-4-ol as a promising starting point for drug discovery programs focusing on kinase inhibitors and other enzyme-targeted therapeutics.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-amino-1H-benzo[d]imidazol-4-ol, differing primarily in their functional groups and positions on the imidazole ring. These structural variations significantly influence their reactivity patterns and biological activities. A closely related compound is 6-Amino-1H-benzo[d]imidazole-4-carboxamide (C₈H₈N₄O), which features a carboxamide group instead of a hydroxyl group at the 4-position . This substitution alters the compound's hydrogen bonding capabilities and electronic properties, potentially leading to different biological activities and target selectivity. Understanding these structure-activity relationships is essential for the rational design of more effective therapeutic agents.
Table 2: Comparison of 6-amino-1H-benzo[d]imidazol-4-ol with Similar Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Impact on Activity |
---|---|---|---|---|
6-amino-1H-benzo[d]imidazol-4-ol | C₇H₇N₃O | 149.153 g/mol | Base structure with -OH at position 4 | Reference compound |
6-Amino-1H-benzo[d]imidazole-4-carboxamide | C₈H₈N₄O | 176.18 g/mol | -CONH₂ instead of -OH at position 4 | Modified hydrogen bonding pattern, potentially different receptor interactions |
6-chloro-1-alkyl-1H-benzo[d]imidazol-2-amine derivatives | Varies | Varies | Chloro substitution, N-alkylation, 2-amino positioning | Enhanced lipophilicity, modified electronic properties |
Research Findings
Research on 6-amino-1H-benzo[d]imidazol-4-ol highlights its potential as a precursor for the development of therapeutic agents targeting various diseases. While specific clinical applications are still emerging, the compound's biological activities suggest promising avenues for drug discovery. The benzimidazole scaffold provides a versatile platform for structural modifications that can be tailored to enhance potency, selectivity, and drug-like properties. Recent studies on related benzimidazole compounds have demonstrated their utility as PqsR inhibitors, which can reduce bacterial virulence gene expression and biofilm maturation in Pseudomonas aeruginosa infections . This suggests potential applications for optimized derivatives of 6-amino-1H-benzo[d]imidazol-4-ol in combating antibiotic-resistant bacterial infections.
Recent Advances
Recent research on benzimidazole derivatives has shown promising results in their application as adjuvant therapy for bacterial infections, particularly those caused by Pseudomonas aeruginosa . Although these studies focus on related compounds rather than 6-amino-1H-benzo[d]imidazol-4-ol specifically, they highlight the therapeutic potential of the benzimidazole scaffold. For instance, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6f) has demonstrated potent inhibition of the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . These findings suggest that strategic modifications of the benzimidazole core structure, potentially including 6-amino-1H-benzo[d]imidazol-4-ol, could yield effective therapeutic agents for targeting bacterial virulence and biofilm formation.
Future Directions
The unique structural features and promising biological activities of 6-amino-1H-benzo[d]imidazol-4-ol position it as a compound of interest for future research in medicinal chemistry. Potential areas for investigation include the development of more efficient synthetic methods, exploration of additional biological activities, and optimization of derivatives for specific therapeutic applications. The compound's ability to interact with kinases and other enzymes suggests opportunities for designing targeted inhibitors for various disease pathways. Furthermore, the growing concern over antimicrobial resistance highlights the need for novel therapeutic approaches, such as anti-virulence strategies, where benzimidazole derivatives have shown promise . Structure-based drug design and computational methods could accelerate the discovery of optimized derivatives with enhanced potency and selectivity.
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